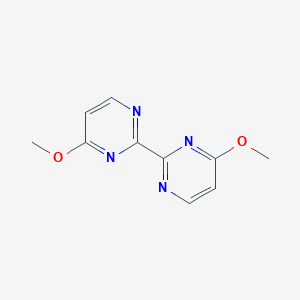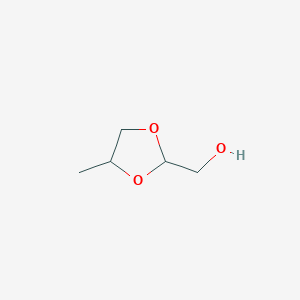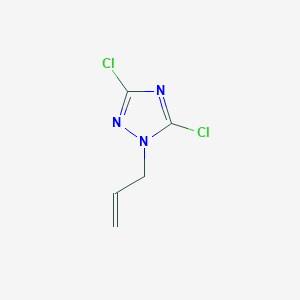![molecular formula C11H14O B14299994 Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- CAS No. 118405-77-9](/img/structure/B14299994.png)
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is an organic compound with the molecular formula C11H14O It is a derivative of benzene, where a methyl group and a propenyloxy group are attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- typically involves the alkylation of benzene derivatives. One common method is the reaction of 1-methyl-2-bromobenzene with allyl alcohol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the propenyloxy group.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur on the benzene ring. Common reagents include nitric acid for nitration and bromine for halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitrobenzene derivatives, halogenated benzene derivatives
Wissenschaftliche Forschungsanwendungen
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the propenyloxy group can participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1-methyl-4-[(2-propenyloxy)methyl]-: Similar structure but with the propenyloxy group at a different position on the benzene ring.
Benzene, 1-methyl-2-(2-propenyl)-: Similar structure but with a propenyl group instead of a propenyloxy group.
Benzene, (2-propenyloxy)-: Lacks the methyl group present in Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-.
Uniqueness
Benzene, 1-methyl-2-[(2-propenyloxy)methyl]- is unique due to the presence of both a methyl group and a propenyloxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
| 118405-77-9 | |
Molekularformel |
C11H14O |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1-methyl-2-(prop-2-enoxymethyl)benzene |
InChI |
InChI=1S/C11H14O/c1-3-8-12-9-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3 |
InChI-Schlüssel |
YEFYIMZWODTQJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1COCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide](/img/no-structure.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)

![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)





![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
